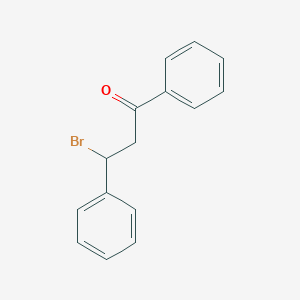![molecular formula C13H10N2O2 B3270254 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 52333-62-7](/img/structure/B3270254.png)
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine
描述
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methoxyphenyl group attached at the 2-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazolo[4,5-b]pyridine ring system .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . Molecular docking studies have shown that the compound binds to the active site of the enzyme, thereby preventing its function .
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine
- 2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine
- 2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine
Uniqueness
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the methoxy group at the 2-position of the phenyl ring enhances its interaction with molecular targets, leading to improved antimicrobial and potential anticancer activities .
属性
IUPAC Name |
2-(2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-6-3-2-5-9(10)13-15-12-11(17-13)7-4-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXBTOWQPLGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)

![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)

![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)
![2-Benzyloxazolo[4,5-b]pyridine](/img/structure/B3270260.png)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)
![3-(Oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B3270278.png)
![2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270280.png)
